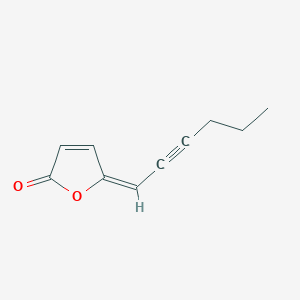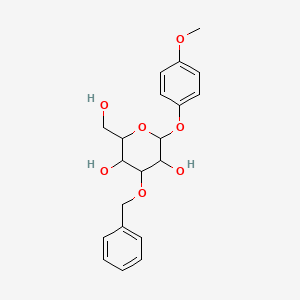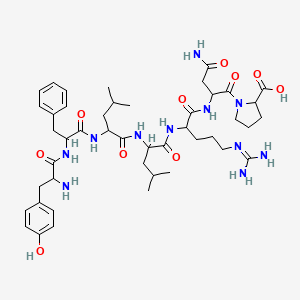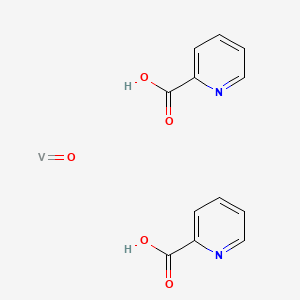
oxovanadium;pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxovanadium;pyridine-2-carboxylic acid is a coordination compound that involves oxovanadium (IV) and pyridine-2-carboxylic acid, also known as picolinic acid. This compound is of significant interest due to its potential applications in various fields, including catalysis, medicine, and material science. The unique properties of oxovanadium complexes, such as their redox behavior and coordination chemistry, make them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium;pyridine-2-carboxylic acid typically involves the reaction of vanadyl sulfate or vanadyl acetylacetonate with pyridine-2-carboxylic acid. The reaction is usually carried out in an aqueous or methanolic solution under controlled temperature conditions. For instance, the reaction of vanadyl sulfate pentahydrate with pyridine-2-carboxylic acid in methanol can yield the desired oxovanadium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as crystallization, purification, and characterization to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxovanadium;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with other ligands, such as water, methanol, or other donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize oxovanadium (IV) to dioxovanadium (V).
Solvents: Methanol, ethanol, and water are commonly used solvents in the synthesis and reactions of oxovanadium complexes.
Major Products Formed
Dioxovanadium Complexes: Oxidation reactions typically yield dioxovanadium (V) complexes.
Coordination Complexes: Various coordination complexes can be formed depending on the ligands involved in the reaction.
Applications De Recherche Scientifique
Oxovanadium;pyridine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of oxovanadium;pyridine-2-carboxylic acid involves its redox behavior and coordination chemistry. The compound can undergo oxidation and reduction reactions, which are crucial for its catalytic and biological activities. In biological systems, oxovanadium complexes can mimic insulin by interacting with cellular pathways involved in glucose metabolism . The coordination of pyridine-2-carboxylic acid to vanadium enhances the stability and reactivity of the complex, facilitating its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyridine-2-carboxylato)oxovanadium(IV): This compound has a similar coordination structure but differs in its reactivity and applications.
Vanadyl Acetylacetonate: Another oxovanadium complex with different ligands, used in various catalytic and material science applications.
Uniqueness
Oxovanadium;pyridine-2-carboxylic acid is unique due to its specific coordination with pyridine-2-carboxylic acid, which imparts distinct redox properties and stability. This uniqueness makes it particularly valuable in catalysis and medical research, where precise control over redox behavior is essential.
Propriétés
Formule moléculaire |
C12H10N2O5V |
|---|---|
Poids moléculaire |
313.16 g/mol |
Nom IUPAC |
oxovanadium;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
Clé InChI |
YRISQIRIVKXKBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


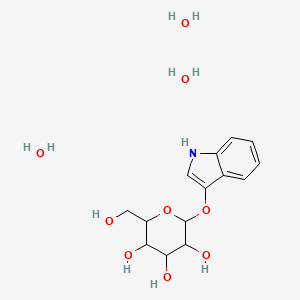
![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
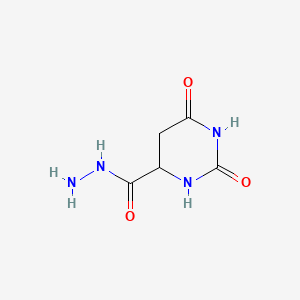

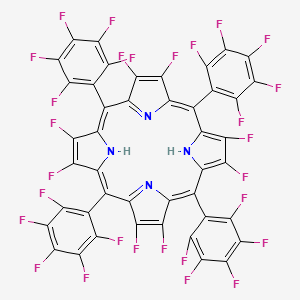
![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
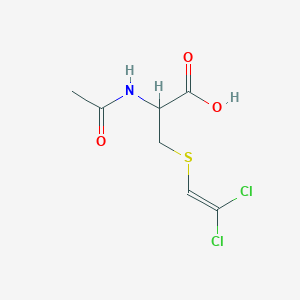
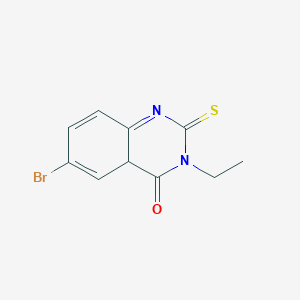
![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
